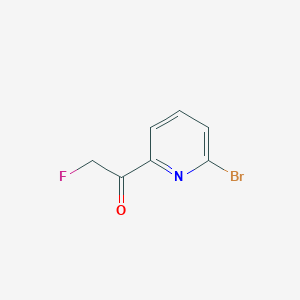

1-(6-Bromopyridin-2-yl)-2-fluoroethanone

Overview

Description

1-(6-Bromopyridin-2-yl)-2-fluoroethanone, also known as BPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Fluoropyridine-Based Alkyne Reagent for Macromolecule Labeling

A novel fluoropyridine-based structure, FPyKYNE, was designed for the fluorine-18 labeling of macromolecules using click chemistry. This approach allows for the precise labeling of biomolecules for imaging and diagnostic purposes, leveraging the versatility of click chemistry for bioconjugation with fluorine-18, a radioisotope used in positron emission tomography (PET) imaging. The synthesis of FPyKYNE and its analogs demonstrates the utility of halogenated pyridines in developing novel reagents for radiolabeling and molecular imaging applications (Kuhnast, Hinnen, Tavitian, & Dollé, 2008).

Halogen-rich Intermediates for Synthesis of Substituted Pyridines

The synthesis of halogen-rich pyridine intermediates, including compounds closely related to 1-(6-Bromopyridin-2-yl)-2-fluoroethanone, showcases their potential as valuable building blocks in medicinal chemistry. These intermediates are used to generate a variety of pentasubstituted pyridines with desired functionalities, highlighting the role of halogenated pyridines in constructing complex molecular architectures for chemical and pharmaceutical research (Wu, Porter, Frennesson, & Saulnier, 2022).

Versatile Synthesis of Fluoropyridines and Pyridones

A method for preparing 5-bromo-2-fluoro-3-pyridylboronic acid and its subsequent conversion into 3,5-disubstituted 2-fluoropyridines and 2-pyridones illustrates the flexibility of halogenated pyridines in synthetic chemistry. These compounds are pivotal in the synthesis of various organic molecules, demonstrating the broad applicability of such halogenated intermediates in creating functionalized pyridines and pyridones for further chemical manipulation and potential pharmaceutical applications (Sutherland & Gallagher, 2003).

Universal Convertible Isocyanide for Multicomponent Chemistry

The development of 2-bromo-6-isocyanopyridine as a universal convertible isocyanide showcases the strategic use of halogenated pyridines in multicomponent chemistry. This compound exemplifies the utility of such intermediates in synthesizing complex molecules, including pharmaceuticals, through efficient and versatile reactions. The ability to substitute the bromo group under various conditions enables the creation of a wide range of compounds from a single intermediate (van der Heijden, Jong, Ruijter, & Orru, 2016).

properties

IUPAC Name |

1-(6-bromopyridin-2-yl)-2-fluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-7-3-1-2-5(10-7)6(11)4-9/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJONGCUDXVYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2983636.png)

![2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole](/img/structure/B2983642.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-chlorophenyl)sulfanyl]-2-propanol](/img/structure/B2983645.png)

![(4-Morpholin-4-ylsulfonylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2983647.png)

![2,5-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2983656.png)